molecular formula C9H10Br2O2 B2586197 1,3-Dibromo-2-(2-methoxyethoxy)benzene CAS No. 1390327-96-4

1,3-Dibromo-2-(2-methoxyethoxy)benzene

Cat. No. B2586197
M. Wt: 309.985
InChI Key: OZWNDWAQVVJBOC-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(2-methoxyethoxy)benzene is a chemical compound with the molecular formula C9H10Br2O2 . It has a molecular weight of 309.99 .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2-(2-methoxyethoxy)benzene consists of a benzene ring substituted with two bromine atoms and a 2-methoxyethoxy group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Total Synthesis of Biologically Active Compounds : 1,3-Dibromo-2-(2-methoxyethoxy)benzene has been used in the total synthesis of natural products like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. This compound was synthesized starting from related phenyl methanol derivatives, showcasing the versatility of such benzene derivatives in complex organic syntheses (Akbaba et al., 2010).
  • Palladium(0)-Catalyzed Synthesis : In another application, palladium(0) complexes have catalyzed reactions involving 1,3-Dibromo-2-(2-methoxyethoxy)benzene derivatives to produce various substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, again highlighting the compound's role in complex organic reactions (Massacret et al., 1999).

Materials Science and Engineering

  • Improving Lithium-Ion Battery Safety : The compound has been studied as a redox shuttle additive for overcharge protection in lithium-ion batteries. Its inclusion in a battery's chemistry demonstrated significant improvements in safety and longevity, indicating its potential role in future battery technologies (Leonet et al., 2018).

Polymer Science

  • Synthesis and Properties of Pillar[5]arenes : A derivative of 1,3-Dibromo-2-(2-methoxyethoxy)benzene was used in synthesizing pillar[5]arenes, a type of supramolecular structure. These structures have potential applications in host-guest chemistry, indicating the compound's utility in creating novel polymers (Kou et al., 2010).

Inorganic Chemistry

  • Complex Formation with Metal Ions : Research has also explored the reaction of derivatives of 1,3-Dibromo-2-(2-methoxyethoxy)benzene with metal ions like Hg(II). The resulting complexes have been studied for their structural and thermal properties, contributing to inorganic and coordination chemistry (Rofouei et al., 2009).

properties

IUPAC Name

1,3-dibromo-2-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWNDWAQVVJBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-(2-methoxyethoxy)benzene

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